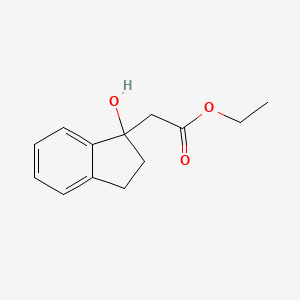

ethyl 2-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate

Overview

Description

Ethyl 2-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate is an organic compound that belongs to the class of esters It features an indane moiety, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring

Mechanism of Action

Target of Action

It is known that indole derivatives, which are structurally similar to this compound, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to a variety of changes . For example, some indole derivatives have been reported to exhibit inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Indole derivatives have been reported to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate typically involves the esterification of 2-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux to facilitate the esterification process, and the product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used. The reaction conditions are optimized to ensure high conversion rates and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 2-(1-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid.

Reduction: Formation of 2-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)ethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Comparison with Similar Compounds

Ethyl 2-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate can be compared with other similar compounds such as:

2-(1-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetic acid: The parent acid form of the ester.

2-(1-Hydroxy-2,4,6-trimethyl-3-oxo-2,3-dihydro-1H-inden-5-yl)ethyl acetate: A derivative with additional methyl groups.

1H-Inden-1-one, 2,3-dihydro-: A related compound with a ketone group instead of an ester.

These compounds share structural similarities but differ in their functional groups and substituents, which can lead to variations in their chemical reactivity and biological activity.

Biological Activity

Ethyl 2-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate, with the CAS number 1620-02-6, is a compound that has garnered interest for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 220.26 g/mol. Its structure features an indene moiety, which is significant in various biological applications.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound. The mechanism primarily involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins.

Table 1: Inhibitory Effects on COX Enzymes

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| This compound | TBD | TBD |

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |

| Indomethacin | 0.21 | 2.60 |

Note: TBD indicates that specific IC50 values for this compound were not found in the current literature but are crucial for future studies.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Antioxidants are vital in combating oxidative stress, which is linked to various chronic diseases. This compound demonstrated significant scavenging activity against free radicals in vitro.

Antimicrobial Properties

Research indicates that derivatives of indene structures, including this compound, exhibit antimicrobial activity against various pathogens. The exact mechanisms are still under investigation but may involve disruption of microbial membranes or inhibition of essential metabolic pathways.

Case Studies and Research Findings

A study published in PubChem highlighted the compound's potential as a non-steroidal anti-inflammatory drug (NSAID) alternative due to its selective COX inhibition properties . Another research article discussed the synthesis and biological evaluation of related indene derivatives, noting their promising anti-inflammatory and analgesic activities .

Future Directions

The exploration of this compound's biological activities is still in its early stages. Future research should focus on:

- Detailed Mechanistic Studies : Understanding the specific biochemical pathways influenced by this compound.

- In Vivo Studies : Evaluating its efficacy and safety profile in animal models.

- Structure–Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity.

Properties

IUPAC Name |

ethyl 2-(1-hydroxy-2,3-dihydroinden-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-2-16-12(14)9-13(15)8-7-10-5-3-4-6-11(10)13/h3-6,15H,2,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPWIBKUCBQBAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(CCC2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.